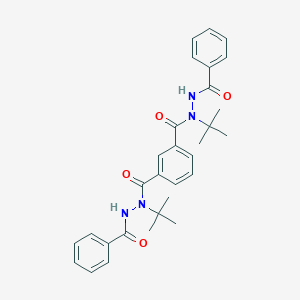![molecular formula C20H17FN4OS B295464 (6E)-6-{[1-(3-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B295464.png)
(6E)-6-{[1-(3-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(6E)-6-{[1-(3-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex heterocyclic molecule. It features a unique combination of pyrrole, thiazole, and pyrimidine rings, making it an interesting subject for chemical and pharmaceutical research. The presence of a fluorophenyl group adds to its potential biological activity, making it a candidate for various applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl group. The thiazole and pyrimidine rings are then constructed through cyclization reactions. Specific reagents and catalysts, such as palladium or copper catalysts, are often used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques. The choice of solvents, temperature control, and purification methods would be crucial to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms to form reduced compounds.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine (I₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological pathways.
Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Its unique structure makes it a candidate for use in materials science, such as the development of new polymers or coatings.
Wirkmechanismus
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The presence of the fluorophenyl group may enhance its binding affinity and specificity, leading to more potent biological effects. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Thiazole Derivatives: These compounds also feature a thiazole ring and are used in various pharmaceutical applications.
Pyrimidine Derivatives: These compounds are widely studied for their roles in DNA and RNA synthesis and as potential anticancer agents.
Uniqueness
What sets this compound apart is the combination of the pyrrole, thiazole, and pyrimidine rings in a single molecule, along with the fluorophenyl group. This unique structure may confer distinct biological properties and make it a valuable scaffold for drug discovery and development.
Eigenschaften
Molekularformel |
C20H17FN4OS |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
(6E)-6-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H17FN4OS/c1-11-7-14(13(3)24(11)16-6-4-5-15(21)9-16)8-17-18(22)25-12(2)10-27-20(25)23-19(17)26/h4-10,22H,1-3H3/b17-8+,22-18? |
InChI-Schlüssel |
OMIBXRVTWKCBGM-UGWYOXCXSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)/C=C/3\C(=N)N4C(=CSC4=NC3=O)C |
SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=C3C(=N)N4C(=CSC4=NC3=O)C |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=C3C(=N)N4C(=CSC4=NC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)


![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)


![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}{3-nitrophenyl}methylphosphonate](/img/structure/B295398.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(4-chlorophenyl)methylphosphonate](/img/structure/B295401.png)
![1-[Tert-butyl-[(3,5-dimethylphenyl)-oxomethyl]amino]-3-(4-chlorophenyl)urea](/img/structure/B295402.png)
![benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate](/img/structure/B295404.png)

